Trimethyl borate
Description
Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound and the simplest of the borate esters. wikipedia.org It exists as a colorless liquid at room temperature and is notable for the characteristic green flame it produces upon combustion. wikipedia.orgsciencemadness.org As a weak Lewis acid, it serves as a versatile intermediate and reagent in various chemical processes. wikipedia.orgatamankimya.com
Properties
IUPAC Name |
trimethyl borate | |
|---|---|---|
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InChI |
InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3 | |
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InChI Key |
WRECIMRULFAWHA-UHFFFAOYSA-N | |
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Canonical SMILES |
B(OC)(OC)OC | |
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Molecular Formula |
C3H9BO3, Array | |
| Record name | TRIMETHYL BORATE | |
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| Record name | TRIMETHYL BORATE | |
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DSSTOX Substance ID |
DTXSID0037738 | |
| Record name | Trimethyl borate | |
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Molecular Weight |
103.92 g/mol | |
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Physical Description |
Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
67.5 °C, 68 °C | |
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Flash Point |
less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C | |
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Solubility |
Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction | |
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Density |
0.915 g/cu cm, Relative density (water = 1): 0.915 | |
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Vapor Density |
3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18 | |
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Color/Form |
Colorless, moisture-sensitive liquid; fumes in air | |
CAS No. |
121-43-7, 3349-42-6 | |
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Melting Point |
-29.3 °C, -29 °C | |
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Synthesis and Manufacturing Processes
The production of trimethyl borate (B1201080) is primarily achieved through two main synthetic routes. The choice of method often depends on the desired purity and scale of production.
Spectroscopic and Physical Properties
The structural and physical characteristics of trimethyl borate (B1201080) have been well-defined through various analytical techniques.
Applications in Chemical Industries
Trimethyl borate (B1201080) is a versatile compound with several important applications in the chemical industry, ranging from a key reagent in complex organic syntheses to an additive in polymer manufacturing.
Applications of Trimethyl Borate in Advanced Organic Synthesis
Synthesis of Metal Borohydrides
Preparation of Sodium Borohydride (B1222165)
4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃
This reaction is typically carried out at elevated temperatures bloomtechz.comwikipedia.org. An excess of trimethyl borate (B1201080) is often used to increase the reaction yield and facilitate the isolation of sodium borohydride google.com. Furthermore, modified one-pot procedures have been developed, such as the aluminum chloride (AlCl₃)-mediated synthesis of sodium borohydride from trimethyl borate and lithium hydride (LiH) in tetrahydrofuran (B95107) (THF) amazonaws.comacs.org.
Formation of Borinic Acid Derivatives
This compound serves as a key reagent in the synthesis of borinic acid derivatives, which are compounds containing at least one carbon-boron bond and two boron-oxygen bonds.
The primary strategy for forming carbon-boron bonds using this compound involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi) atamanchemicals.comthermofisher.inmade-in-china.comborates.today. The initial reaction yields a dialkyl boronate ester, which, upon subsequent aqueous acid hydrolysis, furnishes the corresponding borinic acid:
B(OCH₃)₃ + RMgX → R-B(OCH₃)₂ + Mg(OCH₃)X R-B(OCH₃)₂ + 2 H₂O → R-B(OH)₂ + 2 CH₃OH
However, the high reactivity of organometallic reagents can lead to multiple additions to this compound. This can result in the formation of borinic acids (R₂BOH) and even boranes (R₃B) as side products, potentially complicating purification and reducing yields mdpi.comwiley-vch.dewiley-vch.de. While this compound is effective, other borate esters like triisopropyl borate (B(O-i-Pr)₃) have been reported to provide cleaner formation of borinic acids with higher yields due to reduced multiple addition mdpi.comwiley-vch.de.
Table 1: Comparative Yields in Borinic Acid Synthesis Using Different Borate Esters
| Borate Ester | Organometallic Reagent | Product Class | Typical Yield Range | Reference |
| This compound | Grignard/Organolithium | Boronic Ester/Acid | Moderate to Good | mdpi.comwiley-vch.de |
| Triisopropyl borate | Grignard/Organolithium | Boronic Ester/Acid | Good to High | mdpi.comwiley-vch.de |
Cyclic borinic acids, an important subclass of boron-containing heterocycles, can also be synthesized using this compound. These methods often involve the reaction of electrophilic boron reagents with diaryllithium species, which are typically generated via halide-lithium exchange or directed ortho-metalation mdpi.com. This compound can serve as the boron source in these sequences, leading to the formation of cyclic borinic ester intermediates that are subsequently hydrolyzed to the cyclic borinic acids mdpi.com. For instance, the dilithiation of a triarylborane followed by the addition of this compound can yield a borinic ester intermediate, which is a precursor to cyclic borinic acids mdpi.com.
Table 2: Examples of Cyclic Borinic Acid Synthesis Involving this compound
| Starting Material (Diaryl species) | Boron Reagent | Intermediate Borinic Ester | Cyclic Borinic Acid Product | Yield | Reference |
| Triarylborane | This compound | Not isolated | Cyclic Borinic Acid | Varies | mdpi.com |
Specialized Organic Transformations
This compound plays a role in several specialized organic transformations beyond the synthesis of boronic acids.
This compound functions as a methylation agent in various industrial processes, particularly in the production of resins, waxes, and paints atamanchemicals.comthermofisher.inmade-in-china.commanavchem.comfishersci.es. It also serves as a boron source for the synthesis of flame retardants, anti-oxidants, and corrosion inhibitors atamanchemicals.comthermofisher.inmade-in-china.commanavchem.comfishersci.es.
A significant advancement in the synthesis of energy-related materials is the development of one-pot procedures for ammonia (B1221849) borane (B79455) (NH₃BH₃, AB) and various trialkylamine-boranes directly from this compound. These methods, pioneered by Ramachandran and colleagues, offer efficient and scalable routes under ambient conditions amazonaws.comacs.orgasme.org.
The synthesis of ammonia borane typically involves the reaction of this compound with lithium hydride (LiH) and ammonium (B1175870) chloride (NH₄Cl) in the presence of aluminum chloride (AlCl₃) in tetrahydrofuran (THF) amazonaws.comacs.orgasme.org. This procedure has been reported to yield ammonia borane in high yields, often exceeding 90% with high purity amazonaws.comacs.orgasme.org.
This methodology has been successfully extended to the synthesis of a range of trialkylamine-boranes. By conducting the reaction in the presence of the corresponding trialkylamine, compounds such as triethylamine-borane and 2,6-lutidine-borane can be prepared in good to excellent yields, typically ranging from 70% to 82% acs.orggoogle.comresearchgate.netchemrevlett.com.
Table 3: One-Pot Synthesis of Amine-Boranes from this compound
| Amine Used | Reagents (besides B(OMe)₃) | Solvent | Yield (%) | Reference |
| Ammonia (NH₃) | LiH, NH₄Cl, AlCl₃ | THF | 90 | amazonaws.comacs.orgasme.org |
| Triethylamine | LiH, AlCl₃, Et₃N | THF | 70 | acs.org |
| 2,6-Lutidine | LiH, AlCl₃, 2,6-Lutidine | THF | 77 | acs.org |
| Triethylamine | LiH, AlCl₃, Et₃N | THF | 70-82 | researchgate.net |
Compound List
this compound
Sodium borohydride
Borinic acid
Boronic acid
Ammonia borane
Trialkylamine-boranes
Grignard reagents
Organolithium compounds
Dimethyl boronates
Borate esters
Methyl borate
Boric acid
Lithium hydride
Aluminum chloride
Sodium hydride
Sodium methoxide (B1231860)
Ammonium chloride
Tetrahydrofuran (THF)
Diethyl ether
Lithium aluminum hydride
Ammonium salts
Diborane
Triethylamine
2,6-Lutidine
Triethyl borate
Triisopropyl borate
Diarylborinic acids
Triarylboranes
Boroxines
Diiodomethane
Dibromomethane
Potassium bromomethyltrifluoroborate
Potassium iodomethyltrifluoroborate
Boron tribromide
Boron trichloride (B1173362)
Pyridine-boron trichloride complex
Boric oxide
Sodium metaborate (B1245444)
Sodium sulfate (B86663)
Ulexite
Carbon dioxide
Calcium carbonate
Trimethyl Borate in Advanced Materials Science and Engineering
Applications in Glass and Ceramic Manufacturing
Synthesis of Advanced Boron-Enriched Ceramics
Advanced ceramics, such as boron carbide (B₄C) and boron nitride (BN), are engineered materials renowned for their exceptional hardness, thermal stability, and chemical inertness momentivetech.comsamaterials.comsciencelearn.org.nz. Boron carbide is recognized as one of the hardest known materials, finding applications in abrasives and armor plating momentivetech.comsamaterials.com. Boron nitride ceramics exhibit excellent thermal stability, electrical insulation, and lubrication properties momentivetech.comsamaterials.comsciencelearn.org.nz. While specific synthesis routes for these advanced ceramics often involve boron halides or direct element combination, trimethyl borate (B1201080) can act as a boron source for related materials. For instance, it serves as a precursor in the production of boron-based flame retardants and antioxidants, which are incorporated into polymers and textiles to enhance fire safety atamanchemicals.comriyngroup.com. Furthermore, boron compounds, in general, are used to improve the mechanical properties and act as antioxidants in refractory materials borax.com.
Fuel Additive Research and Combustion Enhancement
The quest for more efficient and cleaner energy sources has driven research into novel fuel additives, with boron compounds showing significant promise. Trimethyl borate has been extensively studied as a fuel additive for both gasoline and diesel engines, demonstrating notable improvements in combustion characteristics and emissions.
Impact on Ignition Characteristics and Flame Propagation
Research into the combustion of this compound, both as a pure fuel and as an additive, has revealed several advantageous effects on ignition and flame behavior. Droplet-scale combustion studies indicate that this compound exhibits the shortest ignition delay times compared to conventional fuels like diesel and gasoline researchgate.netrepec.org. It also leads to higher flame temperatures and shorter extinction times, suggesting a more rapid and complete combustion process researchgate.netrepec.org. When blended with gasoline, TMB accelerates combustion, contributing to increased in-cylinder pressure, particularly at higher engine loads tandfonline.comresearchgate.netresearcher.life. The addition of TMB generally reduces the ignition delay and enhances the combustion rate constant researchgate.netrepec.org.
Table 1: Comparative Ignition and Combustion Properties of Fuel Droplets
| Fuel Type | Ignition Delay (Relative) | Flame Temperature (Relative) | Burning Time (Relative) | Burn Rate Constant (Relative) |
| This compound (TMB) | Shortest | Highest | Shortest | High |
| Diesel | Longest | Moderate | Moderate | Highest |
| Gasoline | Moderate | Moderate | Moderate | Lowest |
| TMB-Diesel Blend | Reduced | Increased | Prolonged (vs pure TMB) | N/A |
| TMB-Gasoline Blend | Reduced | Increased | N/A | N/A |
Note: Relative comparisons are based on findings from droplet combustion studies. Specific quantitative values vary based on experimental conditions.
Exhaust Emission Modulation in Internal Combustion Engines
Table 2: Impact of this compound (TMB) on Gasoline Emissions
| TMB Concentration (wt%) | CO Emission Reduction (%) | HC Emission Reduction (%) |
| 1.0 | Moderate | Moderate |
| 1.5 | Moderate | Moderate |
| 2.0 | Significant | Significant |
| 2.5 | Upmost (12.1%) | Upmost (14.4%) |
Note: Values represent reductions compared to pure gasoline, based on experimental findings tandfonline.comresearchgate.netresearcher.lifelvb.lt.
Thin Film Deposition Techniques
This compound is a valuable precursor in Atomic Layer Deposition (ALD), a technique used to deposit ultra-thin films with atomic-level precision. Its application in ALD enables the creation of specialized boron-containing thin films with tailored properties.
Atomic Layer Deposition (ALD) using this compound as Precursor
This compound (TMB) is employed as a boron precursor in ALD processes for depositing various boron-containing thin films, such as boron oxide (B₂O₃) and boron-doped aluminum oxide (B-doped Al₂O₃) jyu.firsc.orgacs.orgresearchgate.net. In ALD, precursors are sequentially introduced into a reaction chamber, reacting with the substrate surface in a self-limiting manner to build up films layer by layer.
Early ALD studies using TMB with oxygen plasma (O₂ plasma) for B₂O₃ deposition showed promising initial growth but suffered from rapid decreases in growth rate due to surface inhibition jyu.fiacs.org. This inhibition is attributed to the Lewis acidity of TMB and its adsorption behavior on surface hydroxyl groups jyu.fi. To overcome these limitations, researchers have explored various strategies. Plasma-enhanced ALD (PE-ALD) utilizing TMB with O₂ plasma has been investigated for depositing B₂O₃ films, although these films can be sensitive to ambient humidity jyu.firsc.org.
More advanced approaches have combined TMB with different co-reactants. A notable development is the use of TMB in conjunction with water (H₂O) plasma, which has demonstrated self-limiting growth at temperatures of 250 °C and above. This method results in a significantly higher growth per cycle and increased boron concentration in aluminum borate films compared to processes using oxygen plasma or thermal ALD acs.org. TMB has also been used in mixed ALD processes with trimethyl aluminum (TMA) and oxygen plasma to deposit boron- and hydrogen-doped Al₂O₃ films, allowing for control over doping distribution jyu.fiacs.org.
Table 3: this compound (TMB) in Atomic Layer Deposition (ALD)
| Film Type Deposited | Precursors Used (TMB + Co-reactant) | Typical Temperature Range (°C) | Key Observations/Challenges | References |
| Boron Oxide (B₂O₃) | TMB + O₂ Plasma | ~100-300 | Initial growth, but surface inhibition and rapid decrease in growth rate. Films sensitive to humidity. | jyu.firsc.orgacs.org |
| Boron-doped Al₂O₃ | TMB + O₂ Plasma + TMA | Variable | Formation of B- and H-doped Al₂O₃ films. Allows for control over doping distribution. | jyu.fiacs.org |
| Aluminum Borate | TMB + H₂O Plasma | ≥ 250 | Self-limiting growth, higher growth per cycle (~3.5 Å/cycle), increased boron concentration. | acs.org |
| Boron-containing films (general) | TMB + O₂ Plasma | Variable | Investigated for use in 2D materials and B-doping of Si. Potential for lithium-containing borates as solid electrolyte coatings. | jyu.fi |
| Boron-doped Al₂O₃ | TMB + O₂ Plasma | Variable | Mentioned as a precursor for B-doped Al₂O₃, with potential for digital dose control. | researchgate.net |
Compound List
this compound (TMB)
Boric acid
Boron trioxide (B₂O₃)
Borax
Boron carbide (B₄C)
Boron nitride (BN)
Triethyl borate (TEB)
Trimethyl aluminum (TMA)
Diesel
Gasoline
Ethanol
Sodium borohydride (B1222165)
Boronic acids
Grignard reagents
Lithium borates
Aluminum oxide (Al₂O₃)
Silicon dioxide (SiO₂)
Ulexite
Borate esters
Zip fuel
Boranes
Triethyl orthosilicate (B98303) (TEOS)
Boric acid aluminum oxide
Sodium metaborate (B1245444)
Boron trifluoride (BF₃)
Hydrogen fluoride (B91410) (HF)
Boron
Nitrogen
Oxygen
Carbon monoxide (CO)
Hydrocarbons (HC)
Nitrogen oxides (NOx)
Carbon dioxide (CO₂)
Sodium sulfate (B86663)
Pyridine-boron trichloride (B1173362) complex
Methyl orthosilicates
Boron halide
Tantalum Carbide (TaC)
Niobium Carbide (NbC)
Pyrolytic Graphite (PG)
Titanium Diboride (TiB₂)
Zirconia (Zirconium Oxide, ZrO₂)
Alumina (Aluminum Oxide, Al₂O₃)
Boron-10
Advanced Analytical and Spectroscopic Characterization of Trimethyl Borate
Vibrational Spectroscopy (FTIR) for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of trimethyl borate (B1201080). The analysis relies on the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule.
In the FTIR spectrum of trimethyl borate, the most prominent absorption bands are associated with the B-O and C-H bonds. The antisymmetric B-O stretching vibration is a strong indicator of the borate ester structure, typically appearing in the region of 1300-1400 cm⁻¹. Studies have identified this characteristic peak as a reliable feature for both qualitative identification and quantitative analysis. For instance, quantitative FTIR analysis of this compound in methanol (B129727) mixtures utilizes the linear dependence of the B-O peak height, often found between 1250 cm⁻¹ and 1425 cm⁻¹, on the concentration. inventum.de
The aliphatic C-H stretching vibrations from the methyl groups are observed in the 2800-3000 cm⁻¹ range. uii.ac.id Additionally, in samples where hydrolysis may have occurred, a broad band corresponding to O-H stretching of partial B-O-H bonds or residual methanol can be detected between 3200 cm⁻¹ and 3400 cm⁻¹. uii.ac.id
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| B-O Antisymmetric Stretch | 1320 - 1390 | Strong | uii.ac.id |
| C-H Aliphatic Stretch | 2800 - 3000 | Medium | uii.ac.id |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹¹B nuclei.
¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, showing a single sharp resonance peak (singlet). This is because all nine protons of the three methoxy groups (-OCH₃) are chemically equivalent. The chemical shift for these protons is typically observed around 3.42-3.52 ppm. wikipedia.orgnih.gov
¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum displays a single resonance for the three equivalent methyl carbons. This peak is found at approximately 51.17 ppm. nih.gov
¹¹B NMR: The ¹¹B nucleus is also NMR active and provides direct insight into the coordination environment of the boron atom. For the trigonal planar, three-coordinate boron in this compound, a single peak is observed at a chemical shift of about 18.5 ppm. nih.gov
The presence of single peaks in each of these spectra confirms the high symmetry of the this compound molecule.
Table 2: NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | 3.52 | Singlet | nih.gov |
| ¹³C | 51.17 | Singlet | nih.gov |
Gas Chromatography (GC) for Purity and Composition Determination
Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and analyzing its composition in mixtures. The method separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC allows for both quantification and identification of the components in a sample.
The analysis is used to confirm the purity of synthesized this compound, with commercial grades often specified at ≥99.0% purity as determined by GC. researchgate.net Common impurities that can be detected include residual starting materials like methanol or byproducts from hydrolysis. Due to its high volatility (boiling point 68-69 °C), this compound is well-suited for GC analysis. wikipedia.org
However, analytical challenges can arise. This compound is highly susceptible to hydrolysis, and any moisture in the GC system can lead to its decomposition into methanol and boric acid. nih.gov This can result in peak tailing, shifting retention times, and the appearance of a methanol peak, which complicates accurate quantification and affects run-to-run repeatability. nih.govresearchgate.net Careful sample handling and a dry analytical system are therefore critical for reliable results.
X-ray Diffraction (XRD) for Crystalline Phase Analysis
While this compound is a liquid at room temperature, its solid-state structure can be analyzed at low temperatures using X-ray Diffraction (XRD). This technique provides definitive information about the crystal lattice, including unit cell dimensions and space group.
Powder XRD studies performed at 15 K and 200 K have successfully determined the crystal structure of this compound. The analysis revealed that the compound crystallizes in the hexagonal system. fraunhofer.de The trigonal planar geometry around the central boron atom, expected from its sp² hybridization, is maintained in the crystalline phase. This structural information is crucial for understanding intermolecular interactions in the solid state.
Table 3: Crystallographic Data for this compound at 15 K
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Hexagonal | fraunhofer.de |
| Space Group | P6₃/m (No. 176) | fraunhofer.de |
| a, b | 6.950(8) Å | fraunhofer.de |
| c | 6.501(3) Å | fraunhofer.de |
| Unit Cell Volume | 272.00(1) ų | fraunhofer.de |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of solid materials. For a compound like this compound, which has a melting point of -34 °C, standard SEM analysis is not feasible as the sample would be in a liquid state under the high vacuum conditions of the microscope. wikipedia.org
To study the morphology of this compound in its solid state, Cryogenic Scanning Electron Microscopy (Cryo-SEM) would be the appropriate technique. This method involves the rapid freezing of the liquid sample, typically by plunging it into slushed liquid nitrogen. The frozen sample can then be transferred to a cooled preparation stage where it can be fractured to reveal internal structures, sublimed to remove surface ice, and coated with a conductive material like platinum to prevent charging under the electron beam. Finally, it is moved to a cooled SEM stage for imaging.
While there is a lack of specific literature detailing the Cryo-SEM analysis of pure this compound, the technique is widely used for imaging soft, hydrated, or low-melting-point materials in their native, frozen state. Such an analysis could reveal details about the crystalline habit, grain size, and surface features of solidified this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. This analysis provides valuable data on the thermal stability and decomposition profile of a material.
Studies on the thermal stability of this compound vapor have shown that it is stable up to a temperature of 470 °C, even in the presence of a platinum wire. ykcs.ac.cn This high thermal stability is advantageous for its use in high-temperature applications. However, upon further heating or during combustion, this compound decomposes. The decomposition products include toxic fumes and boron oxide. TGA can precisely determine the onset temperature of decomposition and quantify the mass loss associated with the volatilization of the compound and its subsequent breakdown.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample. It is particularly well-suited for the accurate quantification of boron in organoboron compounds like this compound.
For analysis, the this compound sample must first be digested, typically using a closed-vessel microwave system with strong acids, to break down the organic matrix and bring the boron into an aqueous solution. inventum.de The resulting solution is then introduced into a high-temperature argon plasma, which excites the boron atoms. As the atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of boron in the sample.
Commonly monitored emission wavelengths for boron are 249.678 nm and 249.773 nm. fraunhofer.de The method offers a wide linear range and low detection limits, making it ideal for both purity assessment and trace-level boron determination. uii.ac.id
Environmental Fate and Degradation Pathways of Trimethyl Borate
Hydrolytic Degradation in Aquatic and Terrestrial Environments
Trimethyl borate (B1201080) is characterized by its rapid reaction with water, a process that dominates its environmental disposition. This hydrolysis occurs readily in both aquatic and terrestrial environments where moisture is present.
Upon contact with water, trimethyl borate undergoes rapid hydrolysis, breaking down into boric acid (B(OH)₃) and methanol (B129727) (CH₃OH) nih.govechemi.comatamankimya.comcymitquimica.comatamanchemicals.comegle.state.mi.usindustrialchemicals.gov.au. This transformation is represented by the chemical equation:
B(OCH₃)₃ + 3 H₂O → B(OH)₃ + 3 CH₃OH
This reaction is so swift that this compound is expected to have a very short existence in the environment once exposed to moisture nih.govechemi.com. The rate of hydrolysis is influenced by factors such as temperature and concentration, with this compound hydrolyzing more rapidly than other alkyl borates, such as triethyl borate, due to less steric hindrance around the boron atom benchchem.com. In the absence of moisture, however, this compound is considered stable fishersci.commubychem.com. The rapid decomposition upon contact with water means that exposure to the general population is unlikely due to its rapid transformation nih.govechemi.com.
Biodegradation Potential and Environmental Persistence
Biodegradation is not considered a significant environmental fate pathway for this compound itself. Due to its rapid hydrolysis, the compound is not expected to persist in the environment fishersci.comfishersci.se. Instead, the environmental fate is dominated by its breakdown into boric acid and methanol. Methanol, a product of this hydrolysis, is readily biodegradable fishersci.se. Studies indicate that this compound is not classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) fishersci.se. Bioaccumulation is also considered unlikely fishersci.se.
Regulatory and Environmental Impact Assessment Methodologies
Key Physical-Chemical Properties Relevant to Environmental Fate
| Property | Value | Unit | Reference(s) | Notes |
| Vapor Pressure | 136 | mm Hg at 25°C | nih.govechemi.com | Indicates high volatility, suggesting it will exist as a vapor in the atmosphere. |
| LogP (Octanol-Water) | -1.9 | dimensionless | fishersci.comfishersci.se | Suggests low potential for bioaccumulation. |
| Solubility | Miscible with organic solvents | N/A | cymitquimica.comfishersci.com | Rapidly hydrolyzes in water, indicating it does not persist in the aqueous phase as TMB. |
| Persistence | Unlikely | N/A | fishersci.comfishersci.se | Due to rapid hydrolysis. |
| Biodegradation | Not considered important | N/A | echemi.com | Primarily degrades via hydrolysis. |
Table of Compound Names Mentioned
| Common Name | Chemical Formula | CAS Number |
| This compound | C₃H₉BO₃ | 121-43-7 |
| Boric Acid | B(OH)₃ | |
| Methanol | CH₃OH | 67-56-1 |
| Triethyl Borate | C₆H₁₅BO₃ | 150-46-9 |
Laboratory Safety and Handling Protocols for Research with Trimethyl Borate
Hazard Identification and Risk Assessment in Research Settings
A thorough risk assessment is the foundation of safe laboratory practice. For trimethyl borate (B1201080), this involves a detailed understanding of its flammability, explosivity, and reactivity.
Trimethyl borate is a highly flammable liquid and poses a significant fire hazard. nj.govfishersci.comalkalimetals.com Its vapor is heavier than air, allowing it to travel along the ground to a distant ignition source and flash back. noaa.govinchem.orgitcilo.org Vapors can also form explosive mixtures with air, creating an explosion hazard, particularly in enclosed or poorly ventilated spaces. noaa.govitcilo.orgilo.orgnih.goviiab.me Due to the risk of explosion, containers of this compound may rupture violently if heated in a fire. nj.govfishersci.comnoaa.gov
Table 1: Flammability Profile of this compound
| Property | Value/Observation | Source(s) |
|---|---|---|
| GHS Classification | Flammable Liquid (Category 2 or 3) | fishersci.comechemi.com |
| Flash Point | -1°C to -8°C (30.2°F to 17.6°F) | alkalimetals.cominchem.orgcoleparmer.com |
| Vapor Characteristics | Heavier than air; can travel to ignition source. | noaa.govinchem.orgitcilo.org |
| Explosion Hazard | Vapors form explosive mixtures with air. | noaa.govitcilo.orgnih.gov |
| Fire Hazard | Dangerous fire hazard. | nj.gov |
All work with this compound must be conducted far from open flames, sparks, and other sources of ignition. nj.govechemi.com Smoking is strictly prohibited in areas where this chemical is handled or stored. nj.govechemi.com
This compound reacts with water, moist air, and strong acids. alkalimetals.cominchem.orgitcilo.org This decomposition reaction produces highly flammable methanol (B129727) and boric acid. inchem.orgitcilo.org This reactivity makes water an unsuitable extinguishing agent for this compound fires, as it can exacerbate the situation. nj.gov
The compound also reacts violently with strong oxidizing agents, such as perchlorates, peroxides, and nitrates, which can generate enough heat to ignite the reaction products, leading to fire and explosion. nj.govalkalimetals.comnoaa.govinchem.orgitcilo.org
Engineering Controls and Ventilation Requirements
Engineering controls are the most effective means of reducing exposure to hazardous chemicals. nj.gov For this compound, this primarily involves ventilation and containment.
Ventilation : All handling of this compound should occur in a well-ventilated area. nj.govechemi.com The use of local exhaust ventilation or a chemical fume hood is strongly recommended to capture vapors at the source. nj.govfishersci.comfishersci.frbritiscientific.com
Containment and Equipment : When possible, operations should be enclosed in a closed system. itcilo.orgilo.orgiiab.meechemi.com All electrical equipment, including lighting and ventilation systems, in the vicinity must be explosion-proof. fishersci.comitcilo.orgechemi.combritiscientific.com To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded. nj.govfishersci.comfishersci.fr
Safe Storage and Incompatible Materials Management
Proper storage is critical to prevent accidents involving this compound. It must be stored in a designated, fireproof area that is cool, dry, and well-ventilated. nj.govinchem.orgilo.orgechemi.com
Containers should be kept tightly closed and airtight to prevent the escape of vapors and contact with moist air. nj.govinchem.orgilo.org Some sources recommend storing the chemical under an inert atmosphere, such as a nitrogen blanket, to further ensure stability and quality. alkalimetals.combritiscientific.comfishersci.com
A key aspect of safe storage is the segregation of incompatible materials. This compound must be stored separately from:
Strong oxidizing agents nj.govinchem.orgilo.orgechemi.com
Strong acids nj.govinchem.orgilo.orgechemi.com
Water and moist environments nj.govalkalimetals.combritiscientific.com
Emergency Response Procedures for Spills and Exposures
In the event of an emergency, having clear, established procedures is vital for minimizing harm to personnel and property.
Spill Response :
Evacuate all non-essential personnel from the spill area. nj.gov
Eliminate all sources of ignition immediately (e.g., open flames, sparks, hot surfaces). nj.govnoaa.gov
Ventilate the area of the spill. nj.gov
Use non-sparking tools and explosion-proof equipment for cleanup. fishersci.comalkalimetals.comechemi.com
Contain the spill and absorb the liquid with a dry, inert material such as sand, dry lime, or soda ash. nj.govinchem.orgechemi.com Do not use combustible materials.
Collect the absorbed material into a suitable, sealable container for disposal as hazardous waste. nj.govinchem.orgechemi.com
Do not wash spills into the sewer system due to the risk of explosion. inchem.orgitcilo.orgechemi.com
Exposure Response :
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. fishersci.comilo.orgcoleparmer.com
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of water or shower. nj.govilo.org
Inhalation : Move the affected person to fresh air and have them rest. ilo.org If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. alkalimetals.com
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately. fishersci.comilo.org
Emergency shower facilities and eyewash fountains must be readily available in the immediate work area. nj.govbritiscientific.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃H₉BO₃ |
| Methanol | CH₃OH |
| Boric Acid | H₃BO₃ |
Q & A
Q. What are the standard laboratory synthesis methods for trimethyl borate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of boric acid (H₃BO₃) with methanol (CH₃OH) in the presence of a catalytic acid (e.g., sulfuric acid). Key steps include dehydration to drive the reaction to completion, with excess methanol forming an azeotrope (75% TMB, 25% methanol) that is purified via fractional distillation . The Brown-Schlesinger method, which converts sodium metaborate (NaBO₂) to boric acid followed by esterification, achieves yields of 74.1–96.5%, depending on crystallization and distillation efficiency . Reaction temperature, acid concentration, and moisture control are critical to minimize hydrolysis and maximize purity .
Q. How does this compound interact with water, and what precautions are necessary during handling?
TMB hydrolyzes rapidly in water to form methanol and boric acid, releasing heat and posing a fire hazard due to methanol’s flammability . Researchers must use anhydrous conditions for synthesis and storage, with inert gas purging (e.g., nitrogen) to prevent moisture ingress. Spills should be neutralized with dry lime or soda ash to avoid exothermic reactions .
Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying TMB in distillation mixtures, offering a detection limit of 3.64 mg/mL and recovery rates of 91.8–100.5% . Titration with standardized acids can measure residual boric acid post-hydrolysis, though GC-MS is preferred for complex matrices .
Advanced Research Questions
Q. How can isotopic analysis of boron in this compound be applied to nuclear science studies?
TMB serves as a precursor for isotopic boron analysis in reactor fuels. After converting boron-impregnated materials to TMB via distillation, mass spectrometry (e.g., CEC Model 21-103) quantifies isotopic ratios (e.g., ¹⁰B vs. ¹¹B) with precision <0.5 mg . This method aids in studying boron’s neutron absorption properties as a burnable poison in nuclear fuels .
Q. What strategies resolve contradictions in reported yields of this compound from sodium metaborate?
Discrepancies in yields (e.g., 55% conversion of sodium metaborate to boric acid vs. 74.1–96.5% TMB esterification ) arise from variations in sulfuric acid concentration and crystallization efficiency. Researchers should optimize:
- Acid stoichiometry (H₂SO₄:NaBO₂ molar ratio).
- Cooling rates during boric acid crystallization to minimize sodium sulfate contamination.
- Reactive esterification distillation to remove methanol azeotropes .
Q. How does this compound enhance the Reformatsky reaction in organic synthesis?
TMB neutralizes zinc alkoxides formed during Reformatsky reactions, preventing side reactions and improving yields. In benzene-TMB solvent systems, yields approach quantitative levels at 25°C, compared to lower efficiencies under reflux conditions .
Safety and Stability in Experimental Design
Q. What are the critical exposure controls for this compound in confined laboratory spaces?
TMB’s flammability (flash point: -8°C) and acute toxicity (oral LD₅₀: 614 mg/kg) require:
Q. How can researchers mitigate thermal instability during this compound storage?
Store TMB in amber glass under nitrogen at 4°C to prevent photodegradation and hydrolysis. Regularly test for methanol content via GC-MS, as >30% methanol indicates decomposition .
Applications in Advanced Material Science
Q. What role does this compound play in synthesizing boron-doped semiconductors?
TMB serves as a high-purity boron source in chemical vapor deposition (CVD) for doping silicon wafers. Its low decomposition temperature (68°C) enables precise control of boron incorporation, critical for tuning electrical conductivity .
Q. How is this compound utilized in polymer flame retardancy studies?
TMB-derived boron esters integrate into polymer matrices, releasing boron oxide (B₂O₃) under heat to form a protective char layer. Researchers quantify flame retardancy via thermogravimetric analysis (TGA) and cone calorimetry, correlating boron content with peak heat release rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
